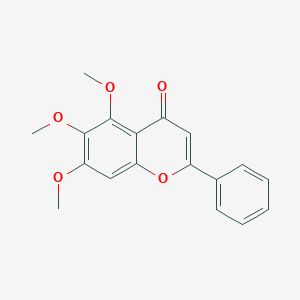

5,6,7-Trimethoxyflavone

Beschreibung

This compound has been reported in Callicarpa japonica, Friesodielsia velutina, and other organisms with data available.

stimulates fatty acid beta-oxidation; structure in first source

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5,6,7-trimethoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-15-10-14-16(18(22-3)17(15)21-2)12(19)9-13(23-14)11-7-5-4-6-8-11/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNJAUYFFFOFBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30331879 | |

| Record name | 5,6,7-Trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

973-67-1 | |

| Record name | 5,6,7-Trimethoxy-2-phenyl-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=973-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7-Trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 973-67-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5,6,7-Trimethoxyflavone: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7-Trimethoxyflavone is a polymethoxylated flavone (PMF) that has garnered significant scientific interest due to its diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties. As a derivative of baicalein, this compound is found in a variety of plant species. This technical guide provides an in-depth overview of the known natural sources of this compound and detailed methodologies for its isolation and purification. The information presented herein is intended to support researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified in several plant families, most notably in the Lamiaceae, Bignoniaceae, and Rutaceae. The concentration of this flavone can vary depending on the plant part, geographical location, and harvesting time.

| Plant Species | Family | Plant Part | Reference |

| Callicarpa japonica | Lamiaceae | Not Specified | [1] |

| Callicarpa longifolia | Lamiaceae | Leaves | [2][3] |

| Oroxylum indicum | Bignoniaceae | Stem Bark | [4] |

| Scutellaria baicalensis | Lamiaceae | Roots | [5] |

| Citrus species (e.g., Citrus aurantium) | Rutaceae | Peels |

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction of the raw plant material followed by chromatographic purification to isolate the target compound.

Experimental Workflow for Isolation

Caption: General experimental workflow for the isolation of this compound.

Detailed Experimental Protocols

Protocol 1: Extraction of Total Flavonoids from Callicarpa longifolia Leaves

This protocol is adapted from methodologies for flavonoid extraction from Callicarpa species and can be optimized for the specific isolation of this compound.

-

Preparation of Plant Material: Air-dry the leaves of Callicarpa longifolia at room temperature and grind them into a fine powder.

-

Defatting: Defat the powdered leaves with petroleum ether to remove nonpolar compounds.

-

Extraction:

-

Method: Soxhlet extraction.

-

Solvent: Hydroalcoholic solution (e.g., 70% ethanol).

-

Procedure: Extract the defatted powder with the hydroalcoholic solvent for 8-10 hours at a temperature of 40-60°C.

-

-

Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude hydroalcoholic extract.

Protocol 2: Extraction of Polymethoxyflavones from Citrus Peels

This protocol outlines a general method for extracting PMFs from citrus peels, which is a known source of this compound.

-

Preparation of Plant Material: Dry the citrus peels and grind them into a powder.

-

Extraction:

-

Method 1: Soxhlet Extraction.

-

Solvent: Hexane.

-

Procedure: Extract the dried peel powder with hexane. This method yields an extract with a higher content of PMFs and fewer flavonoid glucosides.

-

-

Method 2: Ultrasound-Assisted Extraction (UAE).

-

Solvent: 80% methanol:dimethyl sulfoxide:water (4:5:1, v/v/v).

-

Procedure: Extract the fruit powder twice with the solvent mixture in an ultrasonic bath at room temperature for 30 minutes.

-

-

-

Concentration: Concentrate the resulting extract under reduced pressure to yield the crude PMF extract.

Protocol 3: Purification of this compound using Column Chromatography

This is a general protocol for the purification of flavonoids and can be adapted for this compound.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Preparation of the Column: Pack a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Sample Loading: Adsorb the crude flavonoid extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution:

-

Mobile Phase: A gradient solvent system is typically used, starting with a non-polar solvent and gradually increasing the polarity. A common gradient is hexane-ethyl acetate, followed by ethyl acetate-methanol.

-

Example Gradient for Callicarpa longifolia extract: Toluene:Ethyl Acetate:Acetic Acid (8:4:0.4 v/v/v).

-

-

Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

Identification and Pooling: Combine the fractions containing the compound of interest (identified by comparison with a standard or by spectroscopic methods) and evaporate the solvent to obtain the purified this compound.

Protocol 4: High-Purity Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity this compound, preparative HPLC is a powerful technique.

-

Sample Preparation: Dissolve the partially purified fraction from column chromatography in a suitable solvent (e.g., methanol).

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically employed.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (around 270 and 330 nm).

-

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Final Step: Evaporate the solvent from the collected fraction to yield the highly purified compound.

Data on Isolation of Related Polymethoxyflavones

While specific yield data for this compound is scarce in the literature, the following table provides data on the isolation of other PMFs from citrus sources, which can serve as a reference for expected yields.

| Compound | Plant Source | Extraction Method | Purification Method | Yield | Purity | Reference |

| Nobiletin | Citrus reticulata 'Chachi' | Pressurized Liquid Extraction (70% Methanol) | Not specified | 804.4 mg/g (total flavones) | Not specified | |

| Nobiletin & Tangeretin | Citrus 'Zhuhong' | Ultrasound-Assisted Extraction | Not specified | 13.7 ± 0.4 mg/g & 12 ± 0.2 mg/g | Not specified | |

| Sinensetin | Sweet Portuguese Oranges | Supercritical Fluid Extraction | HPLC-DAD | 17.36 mg/g | Not specified |

Signaling Pathways

Polymethoxyflavones, including this compound, are known to modulate various cellular signaling pathways, which underlies their therapeutic potential. For instance, they have been shown to inhibit inflammatory pathways.

Caption: Inhibition of the NF-κB inflammatory signaling pathway by this compound.

Conclusion

This compound is a promising natural product with a range of potential therapeutic applications. This guide has outlined its primary natural sources and provided a comprehensive overview of the methodologies for its extraction and purification. While detailed, optimized protocols for the isolation of this specific flavone from each source are not always available in the literature, the methods described for related polymethoxyflavones provide a solid foundation for researchers to develop and refine their own isolation strategies. Further research is warranted to quantify the content of this compound in various natural sources and to optimize its large-scale production for preclinical and clinical investigations.

References

- 1. BIOLOGICALLY ACTIVE NATURAL PRODUCTS OF THE GENUS CALLICARPA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One moment, please... [japtronline.com]

- 3. ppjp.ulm.ac.id [ppjp.ulm.ac.id]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Flavonoids from Scutellaria baicalensis with Inhibitory Activity Against PCSK 9 Expression: Isolation, Synthesis and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Baicalein Trimethyl Ether: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Baicalein trimethyl ether (BTM), a naturally occurring flavone, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of this promising compound. It further delves into its biological activities, supported by quantitative data, and elucidates its mechanism of action through detailed signaling pathway diagrams. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and History

Baicalein trimethyl ether, also known as 5,6,7-trimethoxyflavone, was first identified as a natural product isolated from various plant species. Its discovery is intrinsically linked to the broader exploration of flavonoids, a class of polyphenolic compounds abundant in the plant kingdom and recognized for their wide array of biological activities.

Initial reports detailed the isolation of this compound from the leaves of Callicarpa japonica. It has also been identified as a constituent of other plants, including Zeyhera tuberculosa and Kickxia lanigera. The historical context of its discovery lies in the systematic screening of natural products for potential therapeutic agents. Early research focused on characterizing its chemical structure and exploring its biological effects, which paved the way for more in-depth investigations into its pharmacological potential.

While baicalein, the parent compound of BTM, has a long history of use in traditional Chinese medicine, being a major component of Scutellaria baicalensis, the specific investigation of its methylated derivative, BTM, is a more recent endeavor in the scientific literature. The methylation of the hydroxyl groups at the 5, 6, and 7 positions enhances its metabolic stability and lipophilicity, which can improve its pharmacokinetic profile and biological efficacy.

Synthesis of Baicalein Trimethyl Ether

The synthesis of baicalein trimethyl ether can be achieved through several routes, often involving the methylation of baicalein or the total synthesis from simpler aromatic precursors.

One common approach involves the exhaustive methylation of baicalein using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a suitable base.

A general synthetic approach starting from trimethoxyphenol is also described. This involves the direct acylation of trimethoxyphenol with cinnamoyl chloride, followed by a Fries rearrangement and subsequent cyclization to yield the flavone backbone. This method provides a practical route for the synthesis of various baicalein derivatives.

Illustrative Synthetic Workflow

Biological Activity and Quantitative Data

Baicalein trimethyl ether exhibits a range of biological activities, with notable anti-inflammatory, antiviral, and metabolic regulatory effects.

Anti-inflammatory Activity

BTM has been shown to significantly inhibit the production of pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, BTM dose-dependently inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2). It also suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the protein and mRNA levels. Furthermore, BTM reduces the production and mRNA expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

| Compound | Assay | Cell Line | IC50 / Effect | Reference |

| Baicalein trimethyl ether | NO Production | RAW 264.7 | Significant inhibition at 10-40 µM | |

| Baicalein trimethyl ether | PGE2 Production | RAW 264.7 | Significant inhibition at 10-40 µM | |

| Baicalein trimethyl ether | TNF-α, IL-1β, IL-6 mRNA | RAW 264.7 | Reduction at 10-40 µM |

Antiviral Activity

BTM has demonstrated inhibitory effects against several viruses. It has been shown to inhibit herpes simplex virus type 1 (HSV-1), human cytomegalovirus (hCMV), and poliovirus.

| Compound | Virus | IC50 | Reference |

| Baicalein trimethyl ether | HSV-1 HF | 3.2 mg/L | |

| Baicalein trimethyl ether | HSV-1 KOS | 5.8 mg/L | |

| Baicalein trimethyl ether | HSV-1 A4-3 | 9.4 mg/L | |

| Baicalein trimethyl ether | hCMV Towne | 8 mg/L | |

| Baicalein trimethyl ether | Poliovirus P1 Sabin | 32 mg/L |

Regulation of Fatty Acid Metabolism

A significant area of research for BTM is its role in fatty acid metabolism, particularly its potential as a therapeutic agent for X-linked adrenoleukodystrophy (X-ALD). BTM has been found to stimulate very long-chain fatty acid (VLCFA) β-oxidation in cultured skin fibroblasts from X-ALD patients. This activity is specific to peroxisomal β-oxidation, as BTM did not activate mitochondrial fatty acid β-oxidation.

| Compound | Activity | Cell Line | Effect | Reference |

| Baicalein trimethyl ether | VLCFA β-oxidation | X-ALD Fibroblasts | Significant stimulation | |

| Baicalein trimethyl ether | C24:0 β-oxidation | U87 glioblastoma cells | Activated | |

| Baicalein trimethyl ether | C16:0 β-oxidation | U87 glioblastoma cells | Not activated |

Mechanism of Action: Signaling Pathways

The biological effects of Baicalein trimethyl ether are mediated through its interaction with various cellular signaling pathways.

Inhibition of Inflammatory Signaling Pathways

The anti-inflammatory effects of BTM are largely attributed to its ability to inhibit the NF-κB, AP-1, and STAT signaling pathways. BTM suppresses the transcriptional activity of NF-κB and AP-1 and inhibits the nuclear translocation of NF-κB, AP-1, and STAT1/3. It also inhibits the phosphorylation and degradation of IκBα and the phosphorylation of p38 MAPK.

Activation of Peroxisomal Fatty Acid β-Oxidation

BTM's effect on fatty acid metabolism is linked to the peroxisomal β-oxidation pathway. While the precise molecular target for this activation is still under investigation, it has been observed that BTM treatment leads to an increase in the β-oxidation of very long-chain fatty acids. This effect is independent of the upregulation of key genes involved in peroxisomal biogenesis and fatty acid transport, such as ABCD2/ALDR, ABCD3/PMP70, ACOX1, and FATP4, although a slight increase in ACSVL1 gene expression was noted.

Experimental Protocols

General Protocol for Synthesis of this compound

A widely applicable method for the synthesis of this compound involves the Baker-Venkataraman rearrangement.

-

Acetylation of 2-hydroxy-4,5,6-trimethoxyacetophenone: The starting acetophenone is treated with benzoyl chloride in the presence of pyridine to yield the corresponding benzoyl ester.

-

Baker-Venkataraman Rearrangement: The ester is then treated with a strong base, such as potassium hydroxide in pyridine, to induce rearrangement to a 1,3-diketone.

-

Cyclization: The resulting diketone is cyclized under acidic conditions (e.g., using sulfuric acid in acetic acid) to form the flavone ring system, yielding this compound.

-

Purification: The final product is purified by recrystallization or column chromatography.

Cell Viability and Nitric Oxide (NO) Production Assay

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of Baicalein trimethyl ether for 1 hour.

-

Stimulation: Cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

NO Measurement: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

-

Cell Viability: Cell viability is assessed using the MTT assay.

Conclusion

Baicalein trimethyl ether is a multifaceted flavone with significant therapeutic potential. Its discovery from natural sources and subsequent chemical synthesis have enabled a deeper understanding of its biological activities. The well-documented anti-inflammatory and antiviral properties, coupled with its unique ability to stimulate peroxisomal fatty acid β-oxidation, position BTM as a compelling lead compound for drug development. The elucidation of its mechanisms of action, particularly its modulation of key signaling pathways, provides a solid foundation for further preclinical and clinical investigations. This technical guide consolidates the current knowledge on Baicalein trimethyl ether, offering a valuable resource to drive future research and development in this promising area.

An In-depth Technical Guide to 5,6,7-Trimethoxy-2-phenyl-4H-1-benzopyran-4-one (CAS 973-67-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,7-Trimethoxy-2-phenyl-4H-1-benzopyran-4-one, also known as 5,6,7-trimethoxyflavone, is a naturally occurring flavonoid that has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and biological evaluation, and an exploration of its mechanism of action, particularly its role as an inhibitor of the NF-κB, AP-1, and STAT signaling pathways. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized through detailed diagrams.

Chemical and Physical Properties

5,6,7-Trimethoxy-2-phenyl-4H-1-benzopyran-4-one is the 5,6,7-trimethyl ether derivative of baicalein.[1][2] It is a natural compound that has been isolated from plants such as Callicarpa japonica.[1][2][3] This compound belongs to the flavonoid class, specifically a trimethoxyflavone.

| Property | Value | Reference(s) |

| CAS Number | 973-67-1 | |

| Molecular Formula | C₁₈H₁₆O₅ | |

| Molecular Weight | 312.32 g/mol | |

| Melting Point | 165-167 °C | |

| Boiling Point | 497.4 °C at 760 mmHg | |

| Density | 1.242 g/cm³ | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in DMSO and acetonitrile. Almost insoluble in water (0.013 g/L at 25 °C). | |

| Synonyms | This compound, Baicalein trimethyl ether, 2-Phenyl-5,6,7-trimethoxy-4H-1-benzopyran-4-one |

Spectroscopic and Crystallographic Data

Detailed spectroscopic and crystallographic data are crucial for the unequivocal identification and structural elucidation of 5,6,7-Trimethoxy-2-phenyl-4H-1-benzopyran-4-one.

Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR | Data for related methoxyflavones are available, which can be used for comparison. Specific peak assignments for the title compound require access to spectral databases or original research articles. | |

| ¹³C NMR | Chemical shift data is available in spectral databases. | |

| Mass Spectrometry | Electron Ionization (EI) mass spectrum data is available through the NIST WebBook. | |

| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic peaks for the carbonyl group and aromatic rings. |

Crystallographic Data

The crystal structure of 5,6,7-Trimethoxy-2-phenyl-4H-1-benzopyran-4-one has been determined, providing precise information about its three-dimensional conformation.

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | |

| Space Group | P 1 21/c 1 | |

| Unit Cell Dimensions | a = 13.074 Å, b = 14.196 Å, c = 8.365 Å, α = 90°, β = 102.87°, γ = 90° |

Experimental Protocols

Synthesis of 5,6,7-Trimethoxy-2-phenyl-4H-1-benzopyran-4-one

A common synthetic route involves the Claisen-Schmidt condensation of 2'-hydroxy-3',4',5'-trimethoxyacetophenone with benzaldehyde, followed by oxidative cyclization of the resulting chalcone.

Protocol:

-

Chalcone Synthesis: To a solution of 2'-hydroxy-3',4',5'-trimethoxyacetophenone and benzaldehyde in ethanol, an aqueous solution of a base (e.g., potassium hydroxide) is added dropwise at room temperature. The reaction mixture is stirred until completion (monitored by TLC). The resulting chalcone is then precipitated by acidifying the mixture and collected by filtration.

-

Oxidative Cyclization: The dried chalcone is dissolved in dimethyl sulfoxide (DMSO). A catalytic amount of iodine is added, and the mixture is heated. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and poured into water to precipitate the crude product.

-

Purification: The crude 5,6,7-trimethoxy-2-phenyl-4H-1-benzopyran-4-one is purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexane-ethyl acetate gradient) to yield the pure product.

In Vitro Anti-inflammatory Activity Assay

The anti-inflammatory effects of this compound can be evaluated by measuring its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of 5,6,7-trimethoxy-2-phenyl-4H-1-benzopyran-4-one for a specified time (e.g., 1 hour).

-

Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for a further period (e.g., 24 hours).

-

Measurement of Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Measurement of Cytokines: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the culture supernatants are quantified using specific ELISA kits.

Antiviral Activity Assay (Plaque Reduction Assay)

The antiviral activity against viruses like Herpes Simplex Virus Type 1 (HSV-1) and poliovirus can be determined using a plaque reduction assay.

Protocol:

-

Cell Culture: A suitable host cell line (e.g., Vero cells) is grown to confluence in 24-well plates.

-

Virus Infection: The cell monolayers are infected with a known titer of the virus (e.g., HSV-1 or poliovirus) for 1 hour to allow for viral adsorption.

-

Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of 5,6,7-trimethoxy-2-phenyl-4H-1-benzopyran-4-one and a gelling agent (e.g., methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: The plates are incubated for a period sufficient for plaque formation (e.g., 2-3 days).

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted. The percentage of plaque inhibition is calculated relative to the untreated virus control.

Biological Activities and Mechanism of Action

5,6,7-Trimethoxy-2-phenyl-4H-1-benzopyran-4-one exhibits a range of biological activities, including antiviral and anti-inflammatory properties.

| Activity | Description | Reference(s) |

| Antiviral | Inhibits the replication of viruses such as Herpes Simplex Virus Type 1 (HSV-1) and poliovirus. | |

| Anti-inflammatory | Suppresses the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE₂), TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages. | |

| p38-α MAPK Inhibitor | Acts as an inhibitor of p38-α mitogen-activated protein kinase. | |

| Anticancer | Shows potential as an anticancer agent. |

The anti-inflammatory effects of this compound are mediated through the inhibition of key signaling pathways. It has been shown to suppress the transcriptional activity of Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), and the nuclear translocation of NF-κB, AP-1, and Signal Transducer and Activator of Transcription 1/3 (STAT1/3).

Conclusion

5,6,7-Trimethoxy-2-phenyl-4H-1-benzopyran-4-one is a promising flavonoid with well-documented antiviral and anti-inflammatory properties. Its mechanism of action, involving the inhibition of crucial inflammatory signaling pathways, makes it a valuable candidate for further investigation in the development of novel therapeutic agents. This guide provides a solid foundation of its chemical properties, synthesis, and biological evaluation methods to aid researchers in their future studies.

References

The Biological Activity of 5,6,7-Trimethoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7-Trimethoxyflavone (TMF) is a naturally occurring polymethoxyflavone, a class of flavonoids characterized by the presence of multiple methoxy groups on the basic flavone structure. It is the 5,6,7-trimethyl ether derivative of baicalein and has been isolated from plants such as Callicarpa japonica.[1] TMF has garnered significant scientific interest due to its diverse and potent biological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective properties. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its mechanisms of action, quantitative data from key experimental assays, and detailed experimental protocols.

Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, TMF dose-dependently inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[2][3] This inhibition is attributed to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the protein, mRNA, and promoter levels.[2][3]

Furthermore, TMF has been shown to reduce the production and mRNA expression of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), in LPS-stimulated macrophages. In vivo studies have corroborated these findings, with pretreatment of TMF increasing the survival rate of mice with LPS-induced endotoxemia and reducing serum levels of these cytokines.

Mechanism of Anti-Inflammatory Action

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of key signaling pathways that regulate the expression of pro-inflammatory genes. TMF has been shown to suppress the transcriptional activity and nuclear translocation of nuclear factor-kappa B (NF-κB), activator protein-1 (AP-1), and signal transducer and activator of transcription 1/3 (STAT1/3). The inhibition of NF-κB activation is achieved by preventing the phosphorylation and degradation of its inhibitory protein, IκBα. TMF also inhibits the phosphorylation of p38 mitogen-activated protein kinase (MAPK).

Quantitative Data: Anti-Inflammatory Activity

| Activity | Cell Line | Concentration | Effect | Reference |

| Inhibition of NO production | RAW 264.7 | 10-40 µM | Dose-dependent inhibition | |

| Inhibition of PGE2 production | RAW 264.7 | 10-40 µM | Dose-dependent inhibition | |

| Reduction of TNF-α, IL-1β, IL-6 mRNA | RAW 264.7 | 10-40 µM | Dose-dependent reduction | |

| Increased survival in vivo | LPS-induced septic mice | 40 mg/kg | Increased survival rate |

Anticancer Activity

This compound and its derivatives have demonstrated anti-proliferative activity against a range of human cancer cell lines. Studies have shown that these compounds can induce moderate to high levels of growth inhibition in various cancer cell types.

Quantitative Data: Anticancer Activity

| Compound | Cell Line | Assay | IC50 / GI50 (µM) | Reference |

| Derivative of this compound (3c) | Aspc-1 (pancreatic) | CTG | 5.30 | |

| This compound | HepG2 (liver) | MTT | 53.99 | |

| This compound | KB (oral epidermoid carcinoma) | - | 85.9 | |

| This compound | HepG2 and Hep3B (liver) | Viability Assay | Reduces viability at 50 µM |

Antiviral Activity

This compound has been shown to possess antiviral properties against several viruses, including herpes simplex virus type 1 (HSV-1), human cytomegalovirus (hCMV), and poliovirus. Its anti-HSV-1 activity is suggested to involve, at least in part, a virucidal effect that suppresses the binding of the virus to host cells at an early stage of replication.

Quantitative Data: Antiviral Activity

| Virus | Strain | Cell Line | IC50 (mg/L) | Reference |

| Herpes Simplex Virus-1 (HSV-1) | HF | Vero | 3.2 | |

| Herpes Simplex Virus-1 (HSV-1) | KOS | Vero | 5.8 | |

| Herpes Simplex Virus-1 (HSV-1) | A4-3 | Vero | 9.4 | |

| Human Cytomegalovirus (hCMV) | Towne | MRC-5 | 8 | |

| Poliovirus | P1 Sabin | - | 32 |

Neuroprotective Activity

Emerging evidence suggests that this compound and related compounds may have neuroprotective effects. One study on 5,7-dihydroxy-3',4',5'-trimethoxyflavone, a structurally similar compound, demonstrated its ability to mitigate lead-induced neurotoxicity in rats by exerting chelating, antioxidant, anti-inflammatory, and monoaminergic properties. It reversed cognitive and motor deficits and normalized biochemical anomalies in the hippocampus and cerebellum.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Western Blot Analysis for NF-κB Signaling

This protocol is used to detect and quantify proteins involved in the NF-κB signaling pathway.

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound with or without an inflammatory stimulus like LPS. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for at least 1 hour to minimize non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phosphorylated IκBα, p65 subunit of NF-κB) overnight at 4°C. Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

LPS-Induced Endotoxin Shock in Mice

This in vivo model is used to evaluate the anti-inflammatory and protective effects of compounds against systemic inflammation.

Methodology:

-

Animal Acclimatization: Acclimate mice (e.g., C57BL/6) to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer this compound (e.g., 10-40 mg/kg) via intraperitoneal (i.p.) injection or oral gavage.

-

LPS Challenge: After a specified pretreatment time, induce endotoxin shock by i.p. injection of a lethal or sub-lethal dose of LPS.

-

Monitoring: Monitor the survival rate of the mice over a set period.

-

Cytokine Measurement: At specific time points post-LPS injection, collect blood samples to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA kits.

Conclusion

This compound is a promising natural compound with a broad spectrum of biological activities. Its potent anti-inflammatory effects, mediated through the inhibition of the NF-κB, AP-1, and STAT1/3 signaling pathways, make it a strong candidate for further investigation in the context of inflammatory diseases. The demonstrated anticancer and antiviral activities further underscore its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the multifaceted biological activities of this compound. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

mechanism of action of Baicalein trimethyl ether

An In-depth Technical Guide on the Core Mechanism of Action of Baicalein Trimethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Baicalein trimethyl ether (BTE), a methylated derivative of the flavonoid baicalein, has emerged as a molecule of interest with distinct biological activities. Unlike its parent compound, which has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties, the mechanism of action of BTE is less characterized but appears to be more specific. Current research points to two primary areas of activity: the modulation of fatty acid metabolism and the induction of cancer cell death. This technical guide provides a comprehensive overview of the known mechanisms of action of Baicalein trimethyl ether, summarizing key quantitative data and detailing experimental protocols from seminal studies. This document is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Introduction

Baicalein, a flavonoid extracted from the root of Scutellaria baicalensis, is known to possess a wide range of pharmacological effects. Its therapeutic potential, however, can be limited by metabolic instability. Methylation of the hydroxyl groups, resulting in derivatives such as Baicalein trimethyl ether (5,6,7-trimethyl ether of baicalein), can alter the molecule's physicochemical properties, potentially leading to increased stability and a more targeted mechanism of action. This guide focuses specifically on the current understanding of how Baicalein trimethyl ether exerts its biological effects at the molecular level.

Modulation of Fatty Acid Metabolism

A primary and well-documented mechanism of action for Baicalein trimethyl ether is its selective activation of peroxisomal fatty acid β-oxidation.

Signaling Pathway

BTE has been shown to stimulate the catabolism of very long-chain fatty acids (VLCFAs) through a pathway that is distinct from mitochondrial β-oxidation. The proposed mechanism involves the upregulation of key genes involved in peroxisomal fatty acid metabolism.

Studies have indicated that BTE activates the β-oxidation of lignoceric acid (C24:0), a VLCFA, in human fibroblasts.[1] This effect is specific to the peroxisomal pathway, as BTE does not stimulate mitochondrial fatty acid β-oxidation.[1] In fact, in cells with deficient carnitine-acylcarnitine translocase (a key component of mitochondrial fatty acid transport), BTE was found to significantly increase palmitic acid (C16:0) β-oxidation, suggesting a compensatory activation of the peroxisomal pathway.[1] Mechanistically, BTE was found to slightly increase the gene expression of Acyl-CoA synthetase very long-chain family member 1 (ACSVL1), while not affecting the expression of other key genes such as ABCD2/ALDR, ABCD3/PMP70, ACOX1, and FATP4.[1]

Quantitative Data

The following table summarizes the key quantitative findings related to BTE's effect on fatty acid oxidation.

| Parameter | Cell Line | Effect of BTE | Fold Change | Reference |

| Palmitic acid (C16:0) β-oxidation | CACT-deficient fibroblasts | Increased | 2.8-fold | [1] |

| Lignoceric acid (C24:0) β-oxidation | X-ALD fibroblasts | Stimulated | - | |

| ACSVL1 gene expression | Not specified | Slightly increased | - |

Experimental Protocols

Fatty Acid β-Oxidation Assay:

-

Cell Culture: Human skin fibroblasts from healthy controls, X-linked adrenoleukodystrophy (X-ALD) patients, and patients with carnitine-acylcarnitine translocase (CACT) deficiency were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum.

-

Treatment: Cells were treated with Baicalein trimethyl ether at a concentration of 10 µM for 48 hours.

-

β-Oxidation Measurement:

-

For palmitic acid β-oxidation, cells were incubated with [1-¹⁴C]palmitic acid.

-

For lignoceric acid β-oxidation, cells were incubated with [1-¹⁴C]lignoceric acid.

-

-

Analysis: The rate of β-oxidation was determined by measuring the amount of ¹⁴CO₂ and other acid-soluble metabolites produced.

Anticancer Activity

Recent preclinical evidence suggests that Baicalein trimethyl ether possesses cytotoxic activity against liver cancer cells and may enhance the efficacy of existing chemotherapeutic agents.

Signaling Pathway

The anticancer mechanism of BTE in HepG2 human liver cancer cells involves the induction of both apoptosis and autophagy.

A study has shown that BTE exerts a cytotoxic effect on HepG2 cells. Furthermore, it was found to enhance the anticancer effects of the chemotherapeutic drug epirubicin. The underlying mechanism for this activity is the induction of both apoptosis (programmed cell death) and autophagy (a cellular degradation process).

Quantitative Data

The following table presents the available quantitative data on the anticancer activity of BTE derivatives.

| Parameter | Cell Line | Compound | IC50 / Effect | Reference |

| Cytotoxicity | HepG2 | Baicalein trimethyl ether | Most cytotoxic among isolated flavonoids | |

| Cell Viability | Hep G2 | 5,6,7-trimethylbaicalein derivative (Compound 9) | <2% at 25 µM | |

| Cell Viability | Hep 3B | 5,6,7-trimethylbaicalein derivatives (8a, 8b, 8f) | ~30% at 25 µM | |

| Cell Viability | DU145 (prostate) | Most 5,6,7-trimethylbaicalein derivatives | 60% inhibition at ≥100 µM |

Experimental Protocols

Cell Viability Assay (MTT Assay):

-

Cell Culture: HepG2 human hepatocellular carcinoma cells were cultured in an appropriate medium.

-

Treatment: Cells were treated with varying concentrations of Baicalein trimethyl ether or its derivatives for 48 hours.

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated.

-

Analysis: The formazan crystals formed were dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength to determine cell viability.

Potential Neuroprotective Effects

While direct evidence for the neuroprotective mechanism of Baicalein trimethyl ether is currently lacking, studies on a closely related analog, Baicalein 5,6-dimethyl ether, suggest a potential avenue for future research.

A study on Baicalein 5,6-dimethyl ether demonstrated neuroprotective effects in a scopolamine-induced zebrafish model of memory deficit. The observed mechanism involved the regulation of the cholinergic and antioxidant systems. This finding suggests that methylated baicalein derivatives may possess neuroprotective properties, warranting further investigation into the specific effects of the trimethylated form.

Conclusion and Future Directions

The current body of scientific literature indicates that Baicalein trimethyl ether possesses at least two distinct mechanisms of action: the selective activation of peroxisomal fatty acid β-oxidation and the induction of apoptosis and autophagy in liver cancer cells. These findings suggest potential therapeutic applications in metabolic disorders such as X-linked adrenoleukodystrophy and in oncology.

However, research on Baicalein trimethyl ether is still in its nascent stages. A comprehensive understanding of its pharmacological profile is yet to be established. Future research should focus on:

-

Elucidating the detailed signaling pathways involved in BTE-induced apoptosis and autophagy in cancer cells.

-

Investigating the potential anti-inflammatory and neuroprotective properties of BTE, drawing parallels from its parent compound and other methylated analogs.

-

Conducting in vivo studies to validate the observed in vitro effects and to assess the pharmacokinetic and safety profiles of BTE.

-

Performing broader screening to identify other potential molecular targets of BTE.

A deeper understanding of the multifaceted mechanisms of action of Baicalein trimethyl ether will be crucial for unlocking its full therapeutic potential.

References

The Multifaceted Role of 5,6,7-Trimethoxyflavone as a Plant Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,7-Trimethoxyflavone (TMF) is a polymethoxyflavone (PMF) found in various medicinal plants, most notably in the roots of Scutellaria baicalensis and the leaves of Callicarpa japonica.[1][2] As a plant metabolite, it is synthesized through the flavonoid biosynthesis pathway, culminating in a series of methylation events catalyzed by O-methyltransferases. In its botanical context, TMF is implicated in defense mechanisms against pathogens and herbivores. Beyond its role in plants, TMF has garnered significant attention from the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the biosynthesis, physiological role, and pharmacological properties of this compound, with a focus on its anti-inflammatory, anti-cancer, neuroprotective, and antiviral effects. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and drug development endeavors.

Introduction

Flavonoids are a large class of plant secondary metabolites ubiquitously present in the plant kingdom, playing crucial roles in growth, development, and defense.[3] Among these, polymethoxyflavones (PMFs) are a distinctive subgroup characterized by the presence of multiple methoxy groups on the flavone backbone. This methylation significantly enhances their metabolic stability and bioavailability compared to their hydroxylated counterparts, making them promising candidates for therapeutic applications.[4]

This compound, also known as baicalein trimethyl ether, is a prominent member of the PMF family.[1] It is recognized for a spectrum of biological activities, including potent anti-inflammatory, anti-cancer, neuroprotective, and antiviral properties. This guide delves into the technical aspects of this compound, providing researchers and drug development professionals with a detailed resource on its biochemistry, pharmacology, and methodologies for its study.

Biosynthesis and Role in Plants

Biosynthesis Pathway

The biosynthesis of this compound originates from the general phenylpropanoid pathway, which produces the core flavonoid structure. The specific pathway leading to TMF involves the sequential methylation of a polyhydroxyflavone precursor, most likely baicalein (5,6,7-trihydroxyflavone), by specific O-methyltransferases (OMTs). While the exact enzymatic sequence in a single plant species is not fully elucidated, a putative pathway can be constructed based on known OMT activities.

The biosynthesis initiates with the conversion of phenylalanine to cinnamic acid, which is then converted to p-coumaroyl-CoA. Condensation with three molecules of malonyl-CoA by chalcone synthase (CHS) forms a chalcone intermediate. Chalcone isomerase (CHI) then catalyzes the cyclization to form a flavanone, which is subsequently converted to a flavone. The key steps for the formation of this compound are the sequential methylation of the hydroxyl groups at positions 5, 6, and 7 of the A-ring of a precursor like baicalein. This process is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases, with specific enzymes responsible for methylation at each position.

Role as a Plant Metabolite

As a secondary metabolite, this compound is believed to play a significant role in the plant's defense mechanisms. Flavonoids, in general, are known to act as phytoalexins, antimicrobial compounds produced by plants in response to pathogen attack. The antifungal activity of baicalein and its derivatives against various plant pathogens suggests that this compound may contribute to disease resistance.

Furthermore, flavonoids can function as allelochemicals, which are compounds released into the environment that influence the growth and development of neighboring plants. Extracts from Scutellaria baicalensis, a rich source of TMF, have demonstrated allelopathic effects, suggesting a role for this compound in plant-plant competition. The increased hydrophobicity of TMF compared to its hydroxylated precursors may enhance its mobility in the soil and its ability to interact with the cell membranes of competing plants and microbes.

Pharmacological Activities and Mechanisms of Action

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) pathway. In lipopolysaccharide (LPS)-stimulated macrophages, TMF has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

Additionally, TMF has been reported to interfere with the activation of activator protein-1 (AP-1) and the signal transducer and activator of transcription 1/3 (STAT1/3) signaling pathways, further contributing to its anti-inflammatory profile.

Quantitative Data: Anti-inflammatory Effects of this compound

| Parameter | Cell Line/Model | Treatment | Concentration/Dose | Effect | Reference |

| NO Production | RAW 264.7 | LPS | 10-40 µM | Inhibition | |

| PGE₂ Production | RAW 264.7 | LPS | 10-40 µM | Inhibition | |

| TNF-α mRNA | RAW 264.7 | LPS | 10-40 µM | Reduction | |

| IL-1β mRNA | RAW 264.7 | LPS | 10-40 µM | Reduction | |

| IL-6 mRNA | RAW 264.7 | LPS | 10-40 µM | Reduction | |

| Survival Rate | Mice | LPS-induced endotoxemia | 10-40 mg/kg | Increased |

Anti-cancer Activity

This compound and its derivatives have demonstrated anti-proliferative activity against a range of human cancer cell lines. The mechanisms underlying its anti-cancer effects are multifaceted and appear to be cell-type dependent, but often involve the induction of apoptosis and cell cycle arrest.

Quantitative Data: Anti-proliferative Activity of this compound and Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| This compound derivative (3c) | Aspc-1 (pancreatic) | 5.30 | |

| 5,6,7-Trimethoxy-4'-hydroxyflavone | HepG2 (liver) | > 100 | |

| 5,6,7,3',4'-Pentamethoxyflavone (Sinensetin) | HepG2 (liver) | > 100 | |

| Compound 9 (a TMF derivative) | HepG2 (liver) | < 25 | |

| This compound derivatives (8a, 8b, 8f) | Hep3B (liver) | ~25 | |

| Most TMF derivatives | DU145 (prostate) | > 100 |

Neuroprotective Effects

Emerging evidence suggests that this compound possesses neuroprotective properties. In animal models of neurodegeneration, TMF has been shown to improve cognitive function and mitigate neuronal damage. The proposed mechanisms include its antioxidant and anti-inflammatory activities within the central nervous system. For instance, a structurally related compound, 5,7-dihydroxy-3',4',5'-trimethoxyflavone, has been shown to reverse lead-induced memory and motor deficits in rats by chelating lead, reducing oxidative stress, and decreasing levels of pro-inflammatory cytokines like TNF-α and IL-6 in the brain.

Quantitative Data: Neuroprotective Effects of a TMF-related Compound

| Parameter | Animal Model | Treatment | Dose | Effect | Reference |

| Cognitive Function | Rats with lead-induced neurotoxicity | 5,7-dihydroxy-3',4',5'-trimethoxyflavone | 5 and 10 mg/kg | Reversal of deficits | |

| Motor Function | Rats with lead-induced neurotoxicity | 5,7-dihydroxy-3',4',5'-trimethoxyflavone | 5 and 10 mg/kg | Reversal of deficits | |

| TNF-α Levels (brain) | Rats with lead-induced neurotoxicity | 5,7-dihydroxy-3',4',5'-trimethoxyflavone | 5 and 10 mg/kg | Normalized | |

| IL-6 Levels (brain) | Rats with lead-induced neurotoxicity | 5,7-dihydroxy-3',4',5'-trimethoxyflavone | 5 and 10 mg/kg | Normalized |

Antiviral Activity

This compound has demonstrated inhibitory effects against several viruses, including herpes simplex virus type 1 (HSV-1), human cytomegalovirus (HCMV), and poliovirus. Its anti-HSV-1 activity is suggested to be, at least in part, virucidal, leading to a suppression of viral binding to host cells. Furthermore, TMF has been shown to act synergistically with the antiviral drug acyclovir.

Quantitative Data: Antiviral Activity of this compound

| Virus | Cell Line | IC₅₀ (mg/L) | Reference |

| Herpes Simplex Virus-1 (HSV-1) | Vero | 3.2 | |

| Human Cytomegalovirus (HCMV) | MRC-5 | 8 | |

| Poliovirus | Vero | 32 |

Detailed Experimental Protocols

Anti-inflammatory Activity Assay in LPS-stimulated RAW 264.7 Macrophages

This protocol outlines the steps to assess the anti-inflammatory effects of this compound by measuring the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (LPS alone).

-

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Cytokine Measurement (ELISA):

-

Measure the concentrations of TNF-α, IL-1β, and IL-6 in the cell culture supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Anti-proliferative Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Western Blotting for NF-κB Pathway Analysis

This protocol describes the detection of key proteins in the NF-κB pathway to elucidate the mechanism of action of this compound.

Methodology:

-

Cell Treatment and Lysis: Treat cells as described in the anti-inflammatory assay protocol. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Neuroprotection Assessment in an Animal Model (Morris Water Maze)

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.

Methodology:

-

Animal Model: Induce a neurodegenerative condition in mice or rats (e.g., through administration of a neurotoxin like scopolamine or by using a transgenic model of Alzheimer's disease).

-

Treatment: Administer this compound or a vehicle control to the animals for a specified duration.

-

Acquisition Training: For several consecutive days, train the animals to find a hidden platform in a circular pool of opaque water, using distal visual cues. Record the escape latency (time to find the platform).

-

Probe Trial: On the final day, remove the platform and allow the animal to swim freely for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.

-

Data Analysis: Analyze the escape latencies during training and the time spent in the target quadrant during the probe trial to assess learning and memory.

Conclusion

This compound is a plant metabolite with significant potential for therapeutic applications. Its role in plant defense, coupled with its potent anti-inflammatory, anti-cancer, neuroprotective, and antiviral activities in preclinical models, makes it a compelling lead compound for drug discovery. The enhanced bioavailability of this polymethoxyflavone further strengthens its candidacy for development into novel therapeutics. This technical guide provides a foundational resource for researchers, summarizing the current knowledge and providing detailed methodologies to facilitate further investigation into the promising biological activities of this compound. Future research should focus on elucidating the precise molecular targets, conducting in-depth preclinical efficacy and safety studies, and exploring its potential in clinical settings.

References

- 1. tmrjournals.com [tmrjournals.com]

- 2. Baicalin from the extract of Scutellaria baicalensis affects the innate immunity and apoptosis in leukocytes of children with acute lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A convenient method for the synthesis of baicalein (5,6,7-trihydroxyflavone) and 4′-methylgamatin (4-methoxy-3-methyl-7-phenylfuro-[3,2-g][1]benzopyran-5-one) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

In-depth Technical Guide on the Preliminary Anticancer Screening of 5,6,7-Trimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,7-Trimethoxyflavone, a naturally occurring polymethoxyflavone, has emerged as a compound of interest in oncological research due to its potential anticancer activities. Preliminary screenings have demonstrated its ability to inhibit the proliferation of various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of the anticancer properties of this compound, with a focus on its cytotoxic effects, induction of apoptosis, and cell cycle arrest. Detailed experimental protocols for key assays are provided, along with a summary of quantitative data and visualizations of implicated signaling pathways to facilitate further research and drug development efforts.

Introduction

Flavonoids, a class of polyphenolic compounds found in various plants, are recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Among these, polymethoxyflavones (PMFs) are characterized by the presence of multiple methoxy groups on their flavonoid backbone, which can enhance their metabolic stability and bioavailability. This compound belongs to this promising subgroup and has been the subject of preliminary studies to evaluate its potential as a therapeutic agent against cancer. This document synthesizes the available data on its anticancer profile and provides detailed methodologies for its investigation.

Data Presentation: Summary of Anticancer Activity

The antiproliferative activity of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell proliferation, are summarized below.

| Compound/Derivative | Cancer Cell Line | Tissue of Origin | IC50 (µM) | Assay | Reference |

| 5,6,7-Trimethoxy-4'-hydroxyflavone | Aspc-1 | Pancreatic Cancer | > 50 | CTG | [1] |

| 5,6,7,3',4'-Pentamethoxyflavone (Sinensetin) | Aspc-1 | Pancreatic Cancer | 28.30 | CTG | [1] |

| 5,6,7-Trimethoxy-3',4'-methylenedioxyflavone | Aspc-1 | Pancreatic Cancer | 19.50 | CTG | [1] |

| 5,4'-Dihydroxy-6,7-dimethoxyflavone (Cirsimaritin) | Aspc-1 | Pancreatic Cancer | 15.60 | CTG | [1] |

| 5-Hydroxy-6,7,3',4'-tetramethoxyflavone | Aspc-1 | Pancreatic Cancer | 5.30 | CTG | [1] |

| 5,6,7-Trimethoxy-4'-hydroxyflavone | HCT-116 | Colon Cancer | > 50 | CTG | |

| 5,6,7,3',4'-Pentamethoxyflavone (Sinensetin) | HCT-116 | Colon Cancer | 35.60 | CTG | |

| 5,6,7-Trimethoxy-3',4'-methylenedioxyflavone | HCT-116 | Colon Cancer | 25.40 | CTG | |

| 5,4'-Dihydroxy-6,7-dimethoxyflavone (Cirsimaritin) | HCT-116 | Colon Cancer | 20.30 | CTG | |

| 5-Hydroxy-6,7,3',4'-tetramethoxyflavone | HCT-116 | Colon Cancer | 9.80 | CTG | |

| 5,6,7-Trimethoxy-4'-hydroxyflavone | HepG-2 | Liver Cancer | > 50 | CTG | |

| 5,6,7,3',4'-Pentamethoxyflavone (Sinensetin) | HepG-2 | Liver Cancer | 42.10 | CTG | |

| 5,6,7-Trimethoxy-3',4'-methylenedioxyflavone | HepG-2 | Liver Cancer | 33.70 | CTG | |

| 5,4'-Dihydroxy-6,7-dimethoxyflavone (Cirsimaritin) | HepG-2 | Liver Cancer | 28.90 | CTG | |

| 5-Hydroxy-6,7,3',4'-tetramethoxyflavone | HepG-2 | Liver Cancer | 12.50 | CTG | |

| 5,6,7-Trimethoxy-4'-hydroxyflavone | SUN-5 | Gastric Cancer | > 50 | CTG | |

| 5,6,7,3',4'-Pentamethoxyflavone (Sinensetin) | SUN-5 | Gastric Cancer | 45.80 | CTG | |

| 5,6,7-Trimethoxy-3',4'-methylenedioxyflavone | SUN-5 | Gastric Cancer | 38.20 | CTG | |

| 5,4'-Dihydroxy-6,7-dimethoxyflavone (Cirsimaritin) | SUN-5 | Gastric Cancer | 31.40 | CTG | |

| 5-Hydroxy-6,7,3',4'-tetramethoxyflavone | SUN-5 | Gastric Cancer | 15.60 | CTG |

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the preliminary anticancer screening of this compound.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell lines (e.g., Aspc-1, HCT-116, HepG-2, SUN-5)

-

Complete culture medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Reagent (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells into an opaque-walled 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

-

Treatment: Replace the culture medium in the wells with 100 µL of the medium containing the various concentrations of this compound. Include control wells with medium and DMSO (vehicle control) and wells with untreated cells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

-

Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record the luminescence using a luminometer.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Analysis: Analyze the cells by flow cytometry within one hour.

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

-

Treated and untreated cells

-

Cold 70% Ethanol

-

Phosphate-Buffered Saline (PBS)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest the cells and wash them with PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Washing: Wash the cells with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Mandatory Visualizations

Experimental Workflow for Anticancer Screening

Caption: Experimental workflow for the preliminary anticancer screening of this compound.

Proposed Signaling Pathways for Anticancer Action

Based on studies of related methoxyflavones, this compound is hypothesized to exert its anticancer effects through the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK. Western blot analyses of structurally similar compounds have shown a decrease in the phosphorylation of Akt and ERK, suggesting an inhibitory effect on these pro-survival and proliferation pathways.

Caption: Proposed inhibitory effects of this compound on the PI3K/Akt and MAPK/ERK signaling pathways.

Conclusion and Future Perspectives

The preliminary anticancer screening of this compound and its derivatives indicates a promising potential for this class of compounds in oncology. The available data demonstrates dose-dependent cytotoxic effects against a range of cancer cell lines. The proposed mechanisms of action, including the induction of apoptosis and cell cycle arrest, likely involve the modulation of critical cellular signaling pathways such as PI3K/Akt and MAPK/ERK.

Future research should focus on a more comprehensive evaluation of this compound's anticancer profile. This includes expanding the panel of cancer cell lines tested, conducting in-depth mechanistic studies to confirm the specific molecular targets within the implicated signaling pathways, and performing in vivo studies to assess its efficacy and safety in preclinical models. Elucidating the structure-activity relationships among its derivatives will also be crucial for the development of more potent and selective anticancer agents.

References

The Antiviral Potential of 5,6,7-Trimethoxyflavone Against Herpes Simplex Virus-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herpes Simplex Virus-1 (HSV-1) infections are a significant global health concern, with a pressing need for novel antiviral agents to combat the limitations of current therapies, including the emergence of drug-resistant strains. Flavonoids, a class of naturally occurring polyphenolic compounds, have demonstrated a broad spectrum of antiviral activities. This technical guide focuses on the antiviral effects of a specific methoxyflavone, 5,6,7-trimethoxyflavone (TMF), against HSV-1. Drawing from the available scientific literature, this document consolidates the current understanding of TMF's anti-HSV-1 properties, including its mechanism of action, and provides detailed experimental protocols for the evaluation of its antiviral efficacy. The primary research on this topic indicates that TMF exhibits significant inhibitory effects on HSV-1, suggesting a virucidal mechanism that interferes with the early stages of viral replication.[1][2][3] Furthermore, TMF has been shown to act synergistically with the conventional antiviral drug acyclovir, highlighting its potential in combination therapies.[1][2] This guide aims to provide a comprehensive resource for researchers and professionals involved in the discovery and development of new antiherpetic drugs.

Introduction

Herpes Simplex Virus-1 (HSV-1) is a ubiquitous pathogen that establishes lifelong latent infections in humans, leading to a variety of clinical manifestations ranging from orolabial herpes to more severe conditions like keratitis and encephalitis. The current standard of care primarily relies on nucleoside analogs such as acyclovir; however, the emergence of acyclovir-resistant HSV-1 strains, particularly in immunocompromised individuals, necessitates the exploration of new therapeutic avenues.

Natural products have historically been a rich source of novel drug candidates. Flavonoids, in particular, have been extensively studied for their diverse pharmacological properties, including antiviral effects against a range of DNA and RNA viruses. Methoxyflavones, a subclass of flavonoids characterized by the presence of one or more methoxy groups, have shown promising biological activities. This compound (TMF) is a naturally occurring flavone that has been evaluated for its antiviral properties. This document provides an in-depth overview of the antiviral activity of TMF against HSV-1, with a focus on its mechanism of action and the experimental methodologies used to characterize its effects.

Antiviral Activity of this compound against HSV-1

Quantitative Data

The antiviral efficacy of a compound is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of viral replication, and its 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of an antiviral agent, with a higher SI indicating greater selectivity for the virus over the host cell.

While the full text of the primary study by Hayashi et al. (1997) detailing the specific IC50 and CC50 values for this compound against HSV-1 was not accessible for this review, the abstract and secondary reports confirm its "relatively high inhibitory effects". For the purpose of providing a comprehensive guide, the following table presents a template for how such quantitative data would be structured.

| Compound | Virus Strain | Cell Line | IC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI = CC50/IC50) |

| This compound | HSV-1 | Vero | Data not available | Data not available | Data not available |

| Acyclovir (Reference) | HSV-1 | Vero | Data not available | Data not available | Data not available |

Note: The data in this table is a placeholder to illustrate the standard format for presenting quantitative antiviral data. The specific values from the primary study by Hayashi et al. (1997) were not available.

Synergistic Activity with Acyclovir

A significant finding from the research on this compound is its synergistic anti-HSV activity when used in combination with acyclovir. This synergy occurs at concentrations below the 50% inhibitory concentrations for each compound individually. This suggests that TMF could potentially be used to enhance the efficacy of acyclovir, reduce the required therapeutic dose of acyclovir, and possibly overcome acyclovir resistance.

Mechanism of Action

The anti-HSV-1 action of this compound is reported to involve a direct virucidal effect, which results in the suppression of viral binding to host cells. This mechanism is distinct from that of nucleoside analogs like acyclovir, which inhibit viral DNA synthesis. The research suggests that TMF does not inhibit virus adsorption, entry, or viral protein synthesis, but rather acts on the virus particle itself, leading to its inactivation.

The proposed mechanism involves the irreversible inactivation of virus particles, which in turn prevents their attachment to the host cell surface. This is a critical first step in the HSV-1 replication cycle. By targeting the virus directly, TMF may be effective against strains of HSV-1 that are resistant to drugs targeting viral replication enzymes.

Visualizing the Proposed Mechanism

The following diagram illustrates the proposed virucidal mechanism of action of this compound against HSV-1.

Caption: Proposed virucidal mechanism of this compound (TMF).